
2-Oxo clopidogrel hydrochloride
Overview
Description
2-Oxo Clopidogrel Hydrochloride (Mixture of Diastereomers) is an intermediate metabolite of clopidogrel, a widely used antiplatelet agent. This compound is crucial in the bioactivation pathway of clopidogrel, which is used to prevent blood clots in patients with cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo Clopidogrel Hydrochloride involves the metabolism of clopidogrel by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The process includes two oxidative steps, where clopidogrel is first converted to 2-oxo clopidogrel, which is then further metabolized to the active thiol metabolite .
Industrial Production Methods: Industrial production of this compound typically involves high-throughput liquid chromatography tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of clopidogrel, 2-oxo clopidogrel, and the active metabolite. This method ensures fine linearity, accuracy, precision, and stability .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo Clopidogrel Hydrochloride undergoes various chemical reactions, including oxidation and hydrolysis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of the active thiol metabolite .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, deionized water containing formic acid, and methyl tert-butyl ether (MTBE). Chromatographic separation is performed on a C18 column under isocratic elution conditions .
Major Products Formed: The major product formed from the reactions involving this compound is the active thiol metabolite, which is responsible for the antiplatelet effects of clopidogrel .
Scientific Research Applications
Pharmacokinetics and Metabolism
2-Oxo clopidogrel is formed during the metabolism of clopidogrel through the action of cytochrome P450 enzymes. Understanding its pharmacokinetics is vital for optimizing therapeutic strategies in patients undergoing treatment for cardiovascular diseases.
- Metabolic Pathway : Clopidogrel is converted to its active thiol metabolite via two steps: first to 2-oxo clopidogrel and then to the active form that inhibits platelet aggregation by binding to the P2Y12 receptor .
- Clinical Relevance : The concentration of 2-oxo clopidogrel can be indicative of the effectiveness of clopidogrel therapy, especially in patients with acute myocardial infarction (MI) or those undergoing percutaneous coronary intervention (PCI). Studies have shown that lower concentrations of both clopidogrel and 2-oxo clopidogrel are associated with an increased risk of ischemic events post-MI .
Detection Methods
Accurate measurement of 2-oxo clopidogrel levels is essential for monitoring patient response to therapy. Several advanced analytical techniques have been developed:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for the simultaneous determination of clopidogrel, 2-oxo clopidogrel, and its active metabolite in plasma samples. The method demonstrated high sensitivity and stability, making it suitable for clinical applications .
- Ultra High Performance Liquid Chromatography (UHPLC) : Another study utilized UHPLC combined with diode array detection and mass spectrometry to assess plasma concentrations in patients post-MI. This method allows for rapid analysis and provides detailed insights into the pharmacokinetics of both clopidogrel and its metabolites .
Clinical Applications
The clinical significance of 2-oxo clopidogrel extends beyond mere detection; it has implications in treatment outcomes:
- Risk Stratification : In patients treated for acute MI, monitoring levels of 2-oxo clopidogrel can help identify those at higher risk for adverse cardiovascular events. Lower plasma concentrations correlate with worse outcomes, emphasizing the need for personalized dosing strategies .
- Therapeutic Monitoring : Adjusting doses based on the levels of 2-oxo clopidogrel may enhance therapeutic efficacy while minimizing risks associated with under-treatment or over-treatment.
Case Studies and Research Findings
Several studies have documented the clinical relevance of 2-oxo clopidogrel:
Mechanism of Action
The mechanism of action of 2-Oxo Clopidogrel Hydrochloride involves its conversion to the active thiol metabolite through a two-step metabolic process. This active metabolite irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet aggregation. This inhibition of platelet aggregation is crucial in preventing blood clots in patients with cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Oxo Clopidogrel Hydrochloride include other P2Y12 receptor antagonists such as prasugrel and ticagrelor. These compounds also inhibit platelet aggregation but have different pharmacokinetic and pharmacodynamic profiles .
Uniqueness: this compound is unique due to its specific metabolic pathway involving cytochrome P450 enzymes and its role as an intermediate metabolite in the bioactivation of clopidogrel. This compound’s ability to be further metabolized into the active thiol metabolite distinguishes it from other P2Y12 receptor antagonists .
Biological Activity
2-Oxo clopidogrel hydrochloride, an important metabolite of the antiplatelet drug clopidogrel, plays a critical role in the pharmacological activity of this prodrug. Understanding its biological activity is essential for optimizing therapeutic strategies in cardiovascular diseases and addressing variability in patient responses. This article presents a comprehensive overview of the biological activity of this compound, including its metabolic pathways, mechanisms of action, and clinical implications.
Metabolism of Clopidogrel
Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. The metabolism occurs primarily in the liver through two key pathways:
- Initial Hydroxylation : Clopidogrel is first converted into 2-oxo clopidogrel via hydroxylation by cytochrome P450 enzymes (CYPs), specifically CYP2C19.
- Conversion to Active Metabolite : 2-Oxo clopidogrel is subsequently hydrolyzed to form the active thiol metabolite (CAM), which irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .
Table 1: Metabolic Pathways of Clopidogrel
Step | Enzyme | Product | Activity |
---|---|---|---|
1 | CYP2C19 | 2-Oxo clopidogrel | Intermediate |
2 | Hydrolysis | Active metabolite (CAM) | Antiplatelet |
The active metabolite (CAM) derived from 2-oxo clopidogrel selectively and irreversibly inhibits the P2Y12 receptor, which is crucial for platelet activation and aggregation. This inhibition prevents the binding of ADP, leading to reduced platelet aggregation and thrombus formation .
Key Findings
- The H4 isomer of CAM is the predominant active form responsible for antiplatelet effects, exhibiting approximately twice the activity compared to other diastereomers like H2 .
- Approximately 15% of clopidogrel is converted into active metabolites, while the remaining is metabolized into an inactive form .
Clinical Implications
Variability in response to clopidogrel therapy has been linked to genetic factors affecting CYP2C19 enzyme activity. Patients with certain genetic polymorphisms may have reduced conversion rates from clopidogrel to its active forms, leading to inadequate antiplatelet effects .
Case Studies
- Patient Response Variability : A study highlighted that patients carrying the CYP2C19*2 allele exhibited significantly reduced levels of active metabolites, correlating with higher rates of cardiovascular events compared to non-carriers .
- Therapeutic Monitoring : Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise monitoring of clopidogrel and its metabolites in plasma, facilitating personalized treatment approaches .
Research Findings
Recent studies have focused on improving the understanding of 2-oxo clopidogrel's role in therapeutic efficacy:
- Biocatalytic Syntheses : Research demonstrated that enzymatic pathways can be optimized to enhance the production of active metabolites from 2-oxo clopidogrel, potentially improving therapeutic outcomes .
- Disulfide Conjugates : Investigations into mixed disulfide conjugates suggest alternative pathways for generating active metabolites without relying solely on CYP-mediated activation, offering insights into overcoming individual variability in drug response .
Table 2: Summary of Key Research Findings
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying the metabolic conversion of clopidogrel to 2-oxo clopidogrel hydrochloride?
- Methodological Answer : Use in vitro hepatic microsomal assays (e.g., human or murine liver microsomes) to replicate the two-step oxidative metabolism of clopidogrel. Quantify 2-oxo clopidogrel using LC-MS/MS with deuterated internal standards (e.g., 2-Oxo Clopidogrel-D3 Hydrochloride) to improve accuracy . Validate results against in vivo platelet aggregation assays in murine models, ensuring alignment with P2Y12 receptor inhibition kinetics .
Q. How can researchers distinguish this compound from its diastereomers during synthesis or analysis?
- Methodological Answer : Employ chiral HPLC or capillary electrophoresis with polysaccharide-based columns to resolve diastereomers. Confirm stereochemical identity via nuclear Overhauser effect (NOE) NMR spectroscopy or X-ray crystallography. Reference USP standards (e.g., USP Monograph for Clopidogrel Tablets) for purity thresholds .
Q. What analytical techniques are recommended for quantifying 2-oxo clopidogrel in biological matrices?
- Methodological Answer : Use stable isotope dilution assays (SIDA) with LC-MS/MS. For example, isotopically labeled 2-Oxo Clopidogrel-13C,D3 Hydrochloride ([2H4]-2-Oxo-clopidogrel) ensures precise quantification by compensating for matrix effects. Validate methods per ICH guidelines, including linearity (1–100 ng/mL) and recovery rates (>85%) .
Advanced Research Questions
Q. How can isotopic labeling resolve pharmacokinetic controversies in 2-oxo clopidogrel’s bioavailability?
- Methodological Answer : Synthesize deuterated or 13C-labeled analogs (e.g., 2-Oxo Clopidogrel-d4) to track metabolic flux in dual-isotope tracer studies. Compare AUC(0–24h) values in CYP2C19-genotyped cohorts to assess genotype-phenotype correlations. Use compartmental modeling to distinguish hepatic vs. extrahepatic contributions to bioavailability .
Q. What strategies mitigate data contradictions between in vitro and clinical studies of 2-oxo clopidogrel’s antiplatelet effects?
- Methodological Answer : Reconcile discrepancies by standardizing in vitro conditions (e.g., adjusting ADP concentrations to mimic physiological platelet activation thresholds). Cross-validate with ex vivo platelet-rich plasma (PRP) assays from patients undergoing clopidogrel therapy. Apply Bland-Altman analysis to quantify bias between models .
Q. How can researchers optimize synthetic routes for this compound to minimize diastereomeric impurities?
- Methodological Answer : Use asymmetric catalysis (e.g., Sharpless epoxidation) during the thienopyridine ring formation to enhance stereoselectivity. Monitor reaction intermediates via inline FTIR or Raman spectroscopy. Purify via preparative SFC (supercritical fluid chromatography) to achieve >99% diastereomeric excess .
Q. What statistical approaches are critical for interpreting dose-response relationships in 2-oxo clopidogrel studies?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to IC50 calculations. Use bootstrap resampling to estimate confidence intervals for small-sample studies. For population variability, implement mixed-effects modeling to account for inter-individual differences in CYP2C19 activity .
Q. Methodological Best Practices
- Experimental Design : Always include isotopic internal standards (e.g., 2-Oxo Clopidogrel-D3) in LC-MS workflows to control for matrix effects .
- Data Validation : Cross-reference impurity profiles with USP monographs (e.g., Clopidogrel Tablets, USP 29) to ensure compliance with regulatory thresholds .
- Critical Analysis : Use Latin hypercube sampling (LHS) in pharmacokinetic simulations to explore parameter uncertainty in metabolic studies .
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLQPXPVKZERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676090 | |
Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-27-0 | |
Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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